![molecular formula C39H49N7O10 B10849860 3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid](/img/structure/B10849860.png)
3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KMI-494 is a small molecular compound known for its potential therapeutic applications, particularly as an inhibitor of beta-secretase (BACE). Beta-secretase is an enzyme involved in the proteolytic processing of amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease. By inhibiting beta-secretase, KMI-494 aims to reduce the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KMI-494 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the synthesis of a norstatine derivative, which is a crucial component of KMI-494.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and efficacy.
Industrial Production Methods: Industrial production of KMI-494 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: KMI-494 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
KMI-494 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-secretase inhibition and related enzymatic processes.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic tools and assays for beta-secretase activity.
Mechanism of Action
KMI-494 exerts its effects by inhibiting beta-secretase, an enzyme responsible for the cleavage of amyloid precursor protein. This inhibition prevents the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer’s disease. The molecular targets of KMI-494 include the active site of beta-secretase, where it binds and blocks the enzyme’s activity. This action disrupts the amyloidogenic pathway, potentially reducing the accumulation of amyloid plaques in the brain .
Comparison with Similar Compounds
Verubecestat: Another beta-secretase inhibitor with a similar mechanism of action.
Lanabecestat: A compound that also targets beta-secretase but with different pharmacokinetic properties.
E-2609: Known for its potent inhibition of beta-secretase and its potential use in Alzheimer’s disease treatment.
Uniqueness of KMI-494: KMI-494 is unique due to its specific chemical structure, which allows for high affinity binding to beta-secretase. This high affinity results in potent inhibition of the enzyme, making KMI-494 a promising candidate for therapeutic development. Additionally, KMI-494 has shown favorable pharmacokinetic properties, including good bioavailability and metabolic stability .
Properties
Molecular Formula |
C39H49N7O10 |
|---|---|
Molecular Weight |
775.8 g/mol |
IUPAC Name |
3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C39H49N7O10/c1-20(2)13-30(35(50)44-29(14-22-9-6-5-7-10-22)32(47)37(52)43-27-12-8-11-23(18-27)38(53)54)45-36(51)31(21(3)4)46-34(49)28(41)19-42-33(48)24-15-25(39(55)56)17-26(40)16-24/h5-12,15-18,20-21,28-32,47H,13-14,19,40-41H2,1-4H3,(H,42,48)(H,43,52)(H,44,50)(H,45,51)(H,46,49)(H,53,54)(H,55,56)/t28-,29-,30-,31-,32+/m0/s1 |
InChI Key |
HJXHSIMUTPLJNT-QEUNAIBPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C(=O)NC2=CC=CC(=C2)C(=O)O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CNC(=O)C3=CC(=CC(=C3)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(C(=O)NC2=CC=CC(=C2)C(=O)O)O)NC(=O)C(C(C)C)NC(=O)C(CNC(=O)C3=CC(=CC(=C3)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


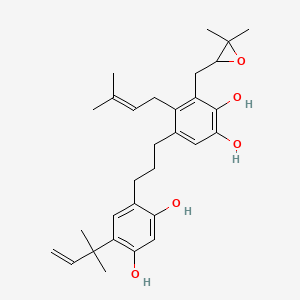
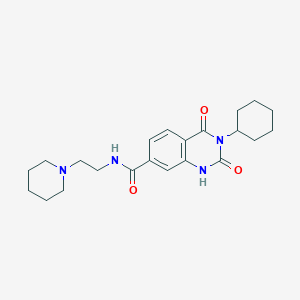
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849793.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849796.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849800.png)
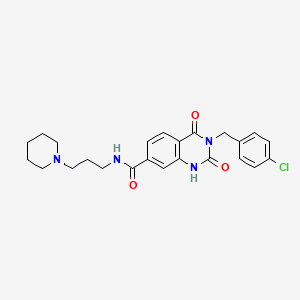
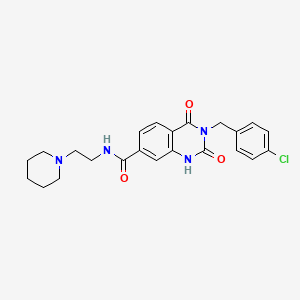

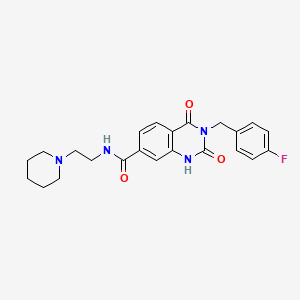
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2R,3R)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10849827.png)
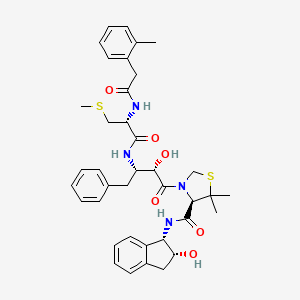
![(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849844.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849853.png)
